

An In-depth Technical Guide to H-Abu-OH (2-Aminobutanoic Acid)

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Compound of Interest

Compound Name: *H-Abu-OH*

Cat. No.: *B1674651*

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Introduction

H-Abu-OH, chemically known as 2-aminobutanoic acid, is a non-proteinogenic α -amino acid. It is also referred to by various synonyms, including α -aminobutyric acid, homoalanine, and butyrine. As an analog of alanine with an ethyl side chain, **H-Abu-OH** exists as two enantiomers: L-2-aminobutanoic acid (also referred to as (S)-2-aminobutanoic acid) and D-2-aminobutanoic acid (also referred to as (R)-2-aminobutanoic acid). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical methods, and its role in biological systems, with a focus on its impact on macrophage signaling and its function as a substrate in non-ribosomal peptide synthesis.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-aminobutanoic acid consists of a four-carbon chain with an amino group and a carboxylic acid group attached to the alpha-carbon (C2).

Chemical Structure:

Physicochemical Properties

The physicochemical properties of the racemic mixture and the individual enantiomers of 2-aminobutanoic acid are summarized in the tables below. These properties are crucial for

understanding its behavior in biological systems and for the development of analytical and synthetic protocols.

Table 1: General Physicochemical Properties of 2-Aminobutanoic Acid[1][2][3][4][5][6]

Property	Value
Molecular Formula	C4H9NO2
Molecular Weight	103.12 g/mol
Appearance	White solid/crystalline powder
Melting Point	~300-305 °C
Boiling Point	~215.2 °C (Predicted)
Water Solubility	143.8 g/L at 25 °C (L-isomer)
logP	-2.3 to -3.17 (Predicted/Experimental)
pKa (Carboxyl)	~2.55-2.62
pKa (Amino)	~9.53-9.60

Table 2: Enantiomer-Specific Properties of 2-Aminobutanoic Acid[6][7]

Property	L-2-Aminobutanoic Acid	D-2-Aminobutanoic Acid
CAS Number	1492-24-6	2623-91-8
Optical Rotation [α] _D	+20° (c=1 in 6N HCl)	-21° (c=11 in 6N HCl)

Table 3: Spectroscopic Data for 2-Aminobutanoic Acid[1][3]

Spectroscopy	Data
^1H NMR (D_2O)	δ ~0.98 (t, 3H, CH_3), ~1.90 (m, 2H, CH_2), ~3.71 (t, 1H, $\alpha\text{-CH}$)
^{13}C NMR (D_2O)	δ ~9.43 (CH_3), ~24.53 (CH_2), ~56.70 ($\alpha\text{-CH}$), ~175.61 (COOH)
Mass Spectrometry (ESI-MS)	$[\text{M}+\text{H}]^+ = 104.0711$

Experimental Protocols

Synthesis of Racemic 2-Aminobutanoic Acid via Strecker Synthesis[8][9][10][11]

The Strecker synthesis is a classic method for producing α -amino acids from aldehydes.

Materials:

- Propanal (Propionaldehyde)
- Ammonium chloride (NH_4Cl)
- Potassium cyanide (KCN)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Water

Procedure:

- Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride in water and add propanal. Stir the mixture to form the corresponding imine in situ.

- **α -Aminonitrile Formation:** Slowly add an aqueous solution of potassium cyanide to the reaction mixture. The cyanide ion will attack the imine to form 2-aminobutanenitrile. The reaction is typically carried out at room temperature and may be stirred for several hours.
- **Hydrolysis:** Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
- **Work-up and Isolation:** After cooling, neutralize the reaction mixture with a sodium hydroxide solution to the isoelectric point of 2-aminobutanoic acid (around pH 6). The crude amino acid will precipitate. The precipitate can be collected by filtration, washed with cold water and diethyl ether, and then recrystallized from a water/ethanol mixture to yield pure racemic 2-aminobutanoic acid.

Chiral Resolution of 2-Aminobutanoic Acid Enantiomers by HPLC[12][13][14][15]

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for separating enantiomers.

Materials:

- Racemic 2-aminobutanoic acid
- Chiral HPLC column (e.g., CROWNPAK CR(+))
- Perchloric acid solution (0.05%) as the mobile phase
- HPLC system with UV or other suitable detector

Procedure:

- **Sample Preparation:** Prepare a standard solution of racemic 2-aminobutanoic acid in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 μ m syringe filter before injection.
- **HPLC Conditions:**

- Column: CROWNPAK CR(+)
- Mobile Phase: 0.05% Perchloric acid in water
- Flow Rate: 0.3 mL/min
- Column Temperature: 15 °C
- Detection: UV at 200 nm
- Injection Volume: 10 µL
- Data Analysis: The two enantiomers will elute at different retention times. The peak areas can be used to determine the enantiomeric excess (ee%) of a sample.

Nitric Oxide Production Assay in Macrophages[16][17][18][19][20]

This assay measures the production of nitric oxide (NO) by macrophages, which is an indicator of their inflammatory activation state. NO is unstable, so its stable metabolite, nitrite (NO_2^-), is measured using the Griess reagent.

Materials:

- RAW 264.7 macrophage cell line
- Lipopolysaccharide (LPS)
- **H-Abu-OH** (L- or D-enantiomer)
- DMEM cell culture medium
- Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- Sodium nitrite (NaNO_2) standard solution
- 96-well plates

Procedure:

- **Cell Culture:** Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics. Seed the cells in a 96-well plate at a density of 1.5×10^5 cells/mL and allow them to adhere overnight.
- **Treatment:** Pre-treat the cells with various concentrations of **H-Abu-OH** for 1 hour. Then, stimulate the cells with LPS (1 μ g/mL) for 24 hours to induce iNOS expression and NO production. Include control wells with untreated cells and cells treated with LPS only.
- **Nitrite Measurement:** After the incubation period, collect 100 μ L of the cell culture supernatant from each well. Add 100 μ L of the Griess reagent to each supernatant sample in a new 96-well plate.
- **Data Analysis:** Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

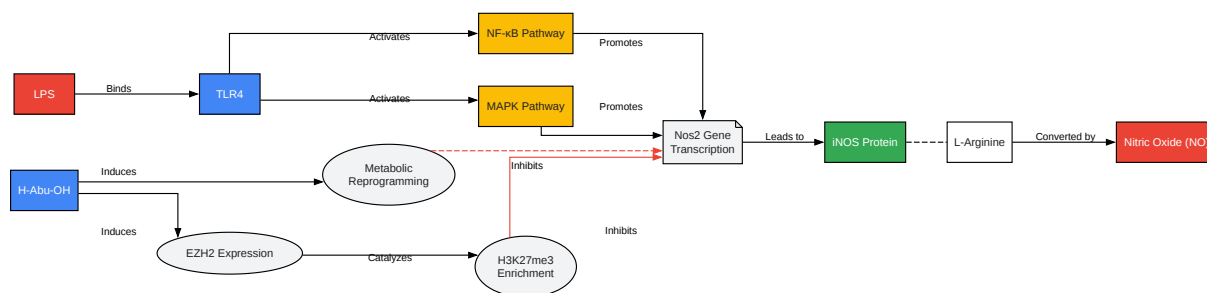
Biological Activity and Signaling Pathways

Modulation of Macrophage Activation and Nitric Oxide Synthesis

Recent studies have shown that α -aminobutyric acid (AABA), another name for **H-Abu-OH**, can modulate the inflammatory response of macrophages. In lipopolysaccharide (LPS)-stimulated macrophages, which are a model for the pro-inflammatory M1 phenotype, AABA has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and consequently reduce the production of nitric oxide (NO).

The proposed mechanism does not involve the direct inhibition of the canonical NF- κ B or MAPK signaling pathways, which are typically activated by LPS. Instead, AABA appears to induce metabolic reprogramming within the macrophages. This includes promoting oxidative phosphorylation and the metabolism of glutamine and arginine, while inhibiting glycolysis. Furthermore, AABA has been shown to increase the expression of the methyltransferase EZH2, leading to an enrichment of the repressive H3K27me3 epigenetic mark at the promoter

regions of M1-associated inflammatory genes, including Nos2 (the gene encoding iNOS). This epigenetic modification contributes to the suppression of their transcription.



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H-Abu-OH's modulation of macrophage activation.

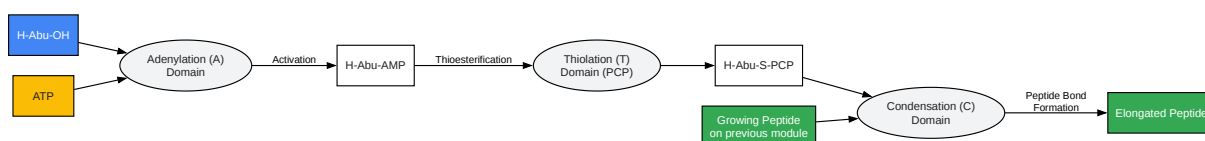
Role in Non-Ribosomal Peptide Synthesis (NRPS)

H-Abu-OH is a known substrate for non-ribosomal peptide synthetases (NRPSs). These are large multi-enzyme complexes found in bacteria and fungi that synthesize a wide variety of peptides with diverse biological activities, including antibiotics, siderophores, and immunosuppressants.

The general workflow for the incorporation of an amino acid like **H-Abu-OH** into a non-ribosomal peptide is as follows:

- **Adenylation (A) domain:** The A-domain selects a specific amino acid (in this case, **H-Abu-OH**) and activates it by converting it to an aminoacyl adenylate using ATP.
- **Thiolation (T) or Peptidyl Carrier Protein (PCP) domain:** The activated amino acid is then transferred to the phosphopantetheinyl arm of the T-domain, forming a thioester bond.

- Condensation (C) domain: The C-domain catalyzes the formation of a peptide bond between the amino acid on the T-domain of one module and the growing peptide chain attached to the T-domain of the preceding module.



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Incorporation of **H-Abu-OH** in NRPS.

Potential as a GABA Analogue

Due to its structural similarity to γ -aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, **H-Abu-OH** is hypothesized to have the potential to interact with GABA receptors. However, direct evidence of binding and functional modulation of GABA receptors by **H-Abu-OH** is currently limited. Further research, including binding assays and electrophysiological studies, is required to elucidate its potential role as a GABA analogue.

Conclusion

H-Abu-OH is a versatile non-proteinogenic amino acid with significant potential in various research and development areas. Its ability to modulate macrophage function through metabolic and epigenetic pathways highlights its potential as a lead compound for the development of anti-inflammatory agents. Furthermore, its role as a building block in non-ribosomal peptide synthesis opens up avenues for the discovery and engineering of novel bioactive peptides. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and researchers working with **H-Abu-OH** and related compounds. Future investigations into its potential as a GABA analogue are warranted to fully explore its pharmacological profile.

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